ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 301224-23-7) is a thiophene-based derivative with a molecular formula of C₂₁H₂₅NO₃S and a molecular weight of 371.502 g/mol . Its structure features a cyclopenta[b]thiophene core substituted at the 2-position with a 4-tert-butylbenzoylamino group and at the 3-position with an ethyl ester. This compound is part of a broader class of 2-amino-thiophene derivatives, which are frequently explored for their pharmacological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-5-25-20(24)17-15-7-6-8-16(15)26-19(17)22-18(23)13-9-11-14(12-10-13)21(2,3)4/h9-12H,5-8H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMMNXDVVLIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological activity, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C21H25NO3S
- Molecular Weight : 371.49 g/mol
- CAS Number : 301224-23-7
The compound features a cyclopentathiophene core, which is known for its diverse biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds containing thiophene structures exhibit various degrees of antiproliferative activity against cancer cell lines. This compound has been evaluated for its efficacy against several cancer types.
- Mechanism of Action : The compound appears to exert its effects by interfering with microtubule dynamics, similar to established antimitotic agents such as taxanes and vinca alkaloids. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
-
In Vitro Studies :
- In a study involving A549 lung cancer cells, the compound demonstrated significant growth inhibition with a GI50 value in the submicromolar range (approximately 1.06–6.51 μM) across various cancer cell lines including OVACAR and CAKI .
- The compound also induced early apoptosis characterized by caspase activation (caspase 3, 8, and 9), further supporting its potential as an anticancer agent .
- In Vivo Studies : Animal model studies have shown that the compound effectively reduces tumor growth in murine models compared to control groups .
Data Table of Biological Activity
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| A549 | 1.06 | TBD | TBD |
| OVACAR-4 | 2.01 | TBD | TBD |
| OVACAR-5 | 2.27 | TBD | TBD |
| CAKI-1 | 0.69 | TBD | TBD |
| T47D | 0.362 | TBD | TBD |
Note: TBD = To Be Determined
Case Study 1: Antiproliferative Activity Evaluation
A study published in Nature assessed the antiproliferative effects of various thiophene derivatives on a panel of human cancer cell lines. This compound was among the most effective compounds tested, showing over 80% growth inhibition in multiple cell lines .
Case Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound induces G2/M phase arrest in A549 cells and activates apoptotic pathways through caspase signaling . This suggests that this compound may be a promising candidate for development as a chemotherapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
Materials Science
In materials science, this compound can be utilized in:
- Organic Photovoltaics : The unique electronic properties of cyclopentathiophenes make them suitable for use in organic solar cells. Their ability to absorb light and facilitate charge transport is critical for improving solar cell efficiency.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for further derivatization, facilitating the synthesis of more complex organic compounds.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer properties of similar thiophene derivatives. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests that this compound could exhibit comparable activity.
Case Study 2: Organic Solar Cells
Research conducted on thiophene-based materials demonstrated their effectiveness in organic photovoltaic devices. A polymer incorporating a similar structure achieved power conversion efficiencies exceeding 10%. This highlights the potential application of this compound in enhancing solar energy conversion technologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
2.1.1. Ethyl 2-[(3,4-Dimethoxybenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Substituent : 3,4-Dimethoxybenzoyl group.
- Molecular Formula: C₁₉H₂₁NO₅S.
- Molecular Weight : 375.439 g/mol.
- This derivative may exhibit altered binding interactions due to electron-donating methoxy groups .
2.1.2. Ethyl 2-(3-Phenylthioureido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Substituent : Phenylthiourea group.
- Molecular Formula : C₁₆H₁₇N₃O₂S₂.
- Molecular Weight : 363.47 g/mol.
- Key Differences : The thiourea moiety introduces hydrogen-bonding capabilities and sulfur-rich chemistry, which correlates with reported antifungal and antibacterial activities .
2.1.3. GLX351322 (NOX4 Inhibitor)
- Substituent : Piperazinyl-furan carbonyl group.
- Molecular Formula : C₂₁H₂₅N₃O₅S.
- Molecular Weight : 443.5 g/mol.
- Key Differences: The complex substituent includes a piperazine ring and furan carbonyl, enabling selective NOX4 inhibition (IC₅₀ = 5 µM). This highlights how extended substituents can tailor compounds for specific enzyme targets .
2.1.4. Ethyl 2-(3-(Trifluoromethyl)Benzamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Substituent : 3-Trifluoromethylbenzoyl group.
- CAS : 438472-11-8.
- Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic profiles .
Physicochemical Properties
Key Research Findings
Substituent-Driven Activity : The tert-butyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while methoxy or piperazinyl groups improve solubility for systemic applications .
Thiourea vs. Benzamide : Thiourea derivatives exhibit broader antimicrobial activity compared to benzamide analogs, likely due to sulfur’s role in disrupting microbial membranes .
Enzyme Inhibition : Bulky substituents (e.g., tert-butyl) may hinder binding to flat enzyme active sites, whereas flexible groups (e.g., piperazine in GLX351322) enable better target engagement .
Preparation Methods
Intermediate Synthesis: Ethyl 2-Amino-5,6-Dihydro-4H-Cyclopenta[B]Thiophene-3-Carboxylate
The foundational intermediate for the target compound is ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6), commercially available from suppliers such as Thermo Scientific Chemicals and Ambeed. Its synthesis typically follows a Gewald reaction pathway, involving:
-
Cyclocondensation of cyclopentanone with ethyl cyanoacetate in the presence of elemental sulfur and a base (e.g., morpholine).
-
Formation of the thiophene ring via a three-component reaction, yielding the 2-amino-thiophene core.
Key reaction parameters:
-
Solvent: Ethanol or toluene
-
Temperature: Reflux (80–110°C)
-
Catalyst: Triethylamine or morpholine
This intermediate is characterized by a pale yellow crystalline morphology and a melting point of 88–97°C.
Acylation with 4-Tert-Butylbenzoyl Chloride
The target compound is synthesized via N-acylation of the intermediate’s amine group with 4-tert-butylbenzoyl chloride. This step is critical for introducing the hydrophobic tert-butylphenyl moiety, which enhances molecular stability and binding affinity in biological systems.
Standard Acylation Protocol
-
Reagents:
-
Procedure:
-
Dissolve the amine intermediate in DCM under nitrogen.
-
Add triethylamine dropwise to scavenge HCl.
-
Introduce 4-tert-butylbenzoyl chloride gradually at 0–5°C to minimize side reactions.
-
Warm to room temperature and stir for 6–12 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).
-
Alternative Coupling Agents
In cases where acyl chloride is unavailable, carbodiimide-mediated coupling (e.g., EDCI/HOBt) can activate 4-tert-butylbenzoic acid for amide bond formation:
-
Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
-
Additive: Hydroxybenzotriazole (HOBt, 1.5 equiv)
-
Solvent: Dimethylformamide (DMF)
Optimization Strategies and Critical Parameters
Solvent and Temperature Effects
Catalytic Enhancements
-
DMAP (4-Dimethylaminopyridine): Accelerates acylation by stabilizing the transition state (0.1 equiv suffices).
-
Microwave-assisted synthesis: Reduces reaction time to 1–2 hours with comparable yields.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 1.45 (s, 9H, -C(CH₃)₃), 2.70–2.85 (m, 4H, cyclopentane-H), 4.30 (q, 2H, -OCH₂), 7.45–7.60 (m, 4H, aryl-H), 9.20 (s, 1H, -NH).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
-
HRMS (ESI): m/z 371.1555 [M+H]⁺ (calculated for C₂₁H₂₅NO₃S: 371.1555).
Purity and Yield Comparison
| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acylation (acyl chloride) | DCM | Et₃N | 25 | 78 | 98 |
| EDCI/HOBt coupling | DMF | DMAP | 40 | 72 | 95 |
| Microwave-assisted | THF | None | 100 | 75 | 97 |
Industrial-Scale Production Considerations
Q & A
Basic: What are the standard synthetic protocols for ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
Answer:
The synthesis typically involves condensation of a 2-amino-thiophene precursor with an acylating agent. For example:
- Step 1: React 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (or similar derivatives) with 4-tert-butylbenzoyl chloride in ethanol under reflux (5–12 hours) using glacial acetic acid as a catalyst .
- Step 2: Isolation via precipitation by cooling the reaction mixture, followed by filtration and recrystallization from ethanol or isopropyl alcohol .
- Key parameters: Solvent choice (ethanol or 1,4-dioxane), molar ratios (equimolar reactants), and temperature control (reflux at ~78°C for ethanol) are critical to minimize side reactions .
Basic: Which characterization techniques are essential for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and cyclopenta[b]thiophene core integrity. For example, methylene protons in the dihydro-cyclopenta ring appear as triplets (~δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z ~427.18 for CHNOS) .
- Infrared (IR) Spectroscopy: Bands at ~1680–1700 cm confirm ester (C=O) and amide (N–H) functionalities .
- X-ray Crystallography: Resolves conformational details, such as dihedral angles between the thiophene and benzoyl groups .
Basic: What are the known biological activities of structurally related thiophene derivatives?
Answer:
Related compounds exhibit:
- Antifungal/Antibacterial Activity: Thioureido-thiophene derivatives inhibit fungal enzymes (e.g., lanosterol demethylase) via sulfur-mediated interactions .
- Anticonvulsant Properties: Schiff base derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene show GABA receptor modulation in rodent models .
- Anticancer Potential: Pyrroloindole-thiophene hybrids induce apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
- Solvent Optimization: Replace ethanol with DMF for higher solubility of intermediates, reducing side-product formation .
- Catalyst Screening: Use pyridine or triethylamine instead of glacial acetic acid to enhance acylation efficiency .
- Temperature Gradients: Gradual heating (e.g., 50°C → 80°C) prevents premature precipitation of intermediates .
- Workflow Automation: Continuous-flow reactors improve reproducibility and scalability for multi-step syntheses .
Advanced: What computational methods are employed to predict the biological interactions of this compound?
Answer:
- Molecular Docking: Simulate binding to targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. The tert-butyl group’s hydrophobicity enhances binding pocket occupancy .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antifungal IC values to design derivatives .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to prioritize candidates for in vitro testing .
Advanced: How should researchers address discrepancies in spectral data during structural elucidation?
Answer:
- Comparative Analysis: Cross-validate NMR shifts with structurally characterized analogs (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, δ 1.3 ppm for ethyl CH) .
- Isotopic Labeling: Use N-labeled benzoyl groups to resolve ambiguous amide proton signals in crowded spectra .
- DFT Calculations: Predict C chemical shifts with Gaussian09 and compare with experimental data to identify misassignments .
- Multi-Technique Integration: Combine X-ray (absolute configuration) with IR (functional groups) to resolve stereochemical ambiguities .
Advanced: What strategies mitigate toxicity concerns during in vivo testing of this compound?
Answer:
- Metabolic Profiling: Use liver microsomes to identify toxic metabolites (e.g., sulfoxide derivatives) via LC-MS/MS .
- Structure Detoxification: Replace the tert-butyl group with a polar substituent (e.g., hydroxyl) to reduce hepatotoxicity .
- Dose Escalation Studies: Conduct OECD 423-acute toxicity tests in rodents to establish LD and NOAEL thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
